Undecanal

Catalog No.
S561101
CAS No.
112-44-7
M.F
C11H22O
M. Wt
170.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecanal

CAS Number

112-44-7

Product Name

Undecanal

IUPAC Name

undecanal

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h11H,2-10H2,1H3

InChI Key

KMPQYAYAQWNLME-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC=O

Solubility

soluble in most fixed oils, propylene glycol; insoluble in glycerol, water
1 ml in 5 ml of 70% alcohol (in ethanol)

Synonyms

undecanal, undecylic aldehyde

Canonical SMILES

CCCCCCCCCCC=O

Antibacterial and Antimycobacterial Activity

Research suggests undecanal possesses antibacterial and antimycobacterial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, undecanal has demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, in preclinical studies.

Potential in Cancer Research

Emerging research suggests undecanal might play a role in cancer cell death and proliferation. Studies have shown that undecanal can induce apoptosis (programmed cell death) in certain cancer cell lines []. However, further investigation is needed to understand the underlying mechanisms and potential therapeutic applications.

Potential Applications in Material Science

Undecanal's chemical properties, like its long-chain structure and aldehyde functionality, offer potential applications in material science research. Studies have explored its use in the development of new materials, such as:

  • Biodegradable polymers: Undecanal can be used as a starting material for the synthesis of biodegradable polymers with potential applications in packaging and other fields [].
  • Nanoparticles: Undecanal can be used in the synthesis of nanoparticles with specific properties, potentially useful for drug delivery or other applications [].

Undecanal, also known as undecyl aldehyde, is an organic compound with the chemical formula C11H22O\text{C}_{11}\text{H}_{22}\text{O} or C10H21CHO\text{C}_{10}\text{H}_{21}\text{CHO}. This eleven-carbon aldehyde is a colorless, oily liquid that has a characteristic fatty odor. It is naturally found in various essential oils, particularly citrus oils, and is produced commercially through the hydroformylation of decene . Undecanal is notable for its use in perfumery and as a flavoring agent due to its pleasant scent.

  • Undecanal is classified as a mild skin irritant [].
  • Always handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat [].

  • Reductive Amination: This reaction involves the conversion of undecanal into amines using amines and reducing agents. For example, rhodium-catalyzed reductive amination of undecanal with diethylamine produces N,N-diethylundecylamine .
  • Hydrogenation: Undecanal can be hydrogenated to produce undecanol, a primary alcohol. This reaction typically requires catalysts such as palladium or platinum .
  • Condensation Reactions: Undecanal can participate in aldol condensation reactions, leading to the formation of larger carbon chains or complex structures .

Undecanal exhibits various biological activities:

  • Antimicrobial Properties: It has demonstrated antimicrobial effects against certain bacteria and fungi, making it a candidate for use in preservatives and antimicrobial formulations .
  • Sensitization Potential: Prolonged exposure to undecanal can cause skin irritation and sensitization reactions in some individuals. This highlights the need for caution when handling this compound .
  • Neurological Effects: Exposure to aldehydes, including undecanal, may lead to neurological symptoms such as headaches and dizziness due to their irritant properties .

Several methods are employed for synthesizing undecanal:

  • Hydroformylation of Decene: This is the most common industrial method, where decene reacts with carbon monoxide and hydrogen in the presence of a catalyst to form undecanal .
  • Oxidation of Undecanol: Undecanol can be oxidized using oxidizing agents like chromic acid or potassium permanganate to yield undecanal .
  • Aldol Condensation: Starting from shorter-chain aldehydes, aldol condensation can be used to build up to undecanal through subsequent reactions .

Undecanal has a variety of applications:

  • Fragrance Industry: It is widely used as a fragrance component in perfumes due to its pleasant odor profile .
  • Flavoring Agent: The compound is also utilized in food products for its flavoring properties.
  • Chemical Intermediate: Undecanal serves as an intermediate in the synthesis of various chemicals, including surfactants and pharmaceuticals .

Interaction studies involving undecanal often focus on its reactivity with biological molecules:

  • Protein Modification: Undecanal can react with amino acids and proteins, potentially altering their structure and function. This property is explored for applications in drug delivery systems and bioconjugation techniques .
  • Environmental Impact: Studies have shown that undecanal may pose risks to aquatic organisms, indicating its potential environmental toxicity when released into water systems .

Similar Compounds

Several compounds are structurally similar to undecanal, including:

Compound NameChemical FormulaUnique Features
DecanalC10H20OTen-carbon aldehyde; used in similar applications.
DodecanalC12H24OTwelve-carbon aldehyde; has a higher boiling point.
NonanalC9H18ONine-carbon aldehyde; has distinct aroma properties.
Undecylenic AcidC11H20O2An unsaturated fatty acid derived from undecanal; used in polymer synthesis.

Undecanal's uniqueness lies in its specific chain length (eleven carbons) and its applications in both fragrance and flavor industries, which may not be matched by its shorter or longer-chain counterparts.

Physical Description

Liquid
Liquid; [EPA ChAMP: Hazard Characterization] Clear colorless liquid; [Sigma-Aldrich MSDS]
colourless to slightly yellow liquid/sweet, fatty, floral odou

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

170.167065321 g/mol

Monoisotopic Mass

170.167065321 g/mol

Boiling Point

109.00 to 115.00 °C. @ 5.00 mm Hg

Heavy Atom Count

12

Density

0.825-0.832

Melting Point

-4 °C

UNII

B6P0A9PSHN

GHS Hazard Statements

Aggregated GHS information provided by 1763 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (82.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H412 (16.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.06 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

112-44-7

Wikipedia

Undecanal

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Undecanal: ACTIVE

Dates

Modify: 2023-08-15

Structural insights into substrate and coenzyme preference by SDR family protein Gox2253 from Gluconobater oxydans

Bo Yin, Dongbing Cui, Lujia Zhang, Shuiqin Jiang, Satoru Machida, Y Adam Yuan, Dongzhi Wei
PMID: 24825769   DOI: 10.1002/prot.24603

Abstract

Gox2253 from Gluconobacter oxydans belongs to the short-chain dehydrogenases/reductases family, and catalyzes the reduction of heptanal, octanal, nonanal, and decanal with NADPH. To develop a robust working platform to engineer novel G. oxydans oxidoreductases with designed coenzyme preference, we adopted a structure based rational design strategy using computational predictions that considers the number of hydrogen bonds formed between enzyme and docked coenzyme. We report the crystal structure of Gox2253 at 2.6 Å resolution, ternary models of Gox2253 mutants in complex with NADH/short-chain aldehydes, and propose a structural mechanism of substrate selection. Molecular dynamics simulation shows that hydrogen bonds could form between 2'-hydroxyl group in the adenosine moiety of NADH and the side chain of Gox2253 mutant after arginine at position 42 is replaced with tyrosine or lysine. Consistent with the molecular dynamics prediction, Gox2253-R42Y/K mutants can use both NADH and NADPH as a coenzyme. Hence, the strategies here could provide a practical platform to engineer coenzyme selectivity for any given oxidoreductase and could serve as an additional consideration to engineer substrate-binding pockets.


Chemosensitization of Prostate Carcinoma Cells with a Receptor-directed Smac Conjugate

Alexander Sturzu, Sumbla Sheikh, Hartmut Echner, Martin Deeg, Thomas Nägele, Christopher Weidenmaier, Christian Schwentner, Marius Horger, Ulrike Ernemann, Stefan Heckl
PMID: 26558373   DOI: 10.2174/1573406412666151112125622

Abstract

Second mitochondrial activator of caspase (Smac) is a short mitochondrial peptide. When released from the mitochondria into the cytoplasm, it binds to inhibitor of apoptotic proteins (IAPs) within the cytoplasm and prevents them from inhibiting apoptosis.
Delivery of external synthetic Smac peptide into the cytoplasm of malignant cells could greatly improve the efficiency of apoptosis-inducing chemotherapeutic agents.
In our study different conjugates based on the seven N-terminal amino acids AVPIAQK of Smac (SmacN7) were produced to obtain a cytoplasm-directed Smac variant. SmacN7 and a point mutant (AVPKAQK) were coupled either to rhodamine alone or to both rhodamine and undecylic aldehyde, which is an antagonist of the Lily-of-the-valley fragrance receptor. The fifth conjugate consisted of rhodamine coupled only to undecylic aldehyde, without SmacN7. The uptake of these five conjugates into three different human cell lines was characterized and quantified by confocal laser scanning microscopy and flow cytometry. A caspase apoptosis assay was performed for cells incubated with the five different conjugates after induction of apoptosis.
The coupling of undecylic aldehyde to SmacN7 increased the cellular uptake of the correct and mutant conjugates.
Caspase 3/7 apoptosis tests after induction of apoptosis with staurosporine or UV irradiation showed that the coupling of SmacN7 with undecylic aldehyde resulted in a greatly increased adjuvant pro-apoptotic effect compared to the separate components and a mutant SmacN7 peptide sequence in the LNCaP prostate carcinoma cells compared to the benign prostate hyperplasia (BPH) cells and the human embryonal kidney (HEK) cells.


Odor interaction between Bourgeonal and its antagonist undecanal

Malin Brodin, Matthias Laska, Mats J Olsson
PMID: 19620388   DOI: 10.1093/chemse/bjp044

Abstract

The perceived quality of a binary mixture will, as a rule of thumb, be dominated by the quality of the stronger unmixed component. On the other hand, there are mechanisms that, in theory, suggest that this will not always be true; one example being receptor antagonism. Undecanal has been indicated as an antagonist for bourgeonal-sensitive receptors in the human olfactory epithelium. Therefore, we investigated mixtures of isointense concentrations of bourgeonal and undecanal and, as a control, mixtures of isointense concentrations of bourgeonal and n-butanol. Both mixture types were investigated at 2 levels of concentration. The particular aim was to see if the bourgeonal-undecanal mixtures would exhibit asymmetric odor quality favoring the perception of the antagonist and the control mixture would not. For the control mixture, indeed odor quality tended to be dominated by the strongest component before mixing as would be suggested from previous studies. In line with the hypothesis, the bourgeonal-undecanal mixture was dominated by the antagonist's quality, but only when mixed at higher concentrations, altogether suggesting the effects of a low-affinity receptor antagonism. This is, to our knowledge, the first demonstration of how antagonistic interaction at the level of the receptor can affect the perception of odor mixtures in humans.


Cold fiber solid-phase microextraction device based on thermoelectric cooling of metal fiber

Shokouh Hosseinzadeh Haddadi, Janusz Pawliszyn
PMID: 18814881   DOI: 10.1016/j.chroma.2008.09.005

Abstract

A new cold fiber solid-phase microextraction device was designed and constructed based on thermoelectric cooling. A three-stage thermoelectric cooler (TEC) was used for cooling a copper rod coated with a poly(dimethylsiloxane) (PDMS) hollow fiber, which served as the solid-phase microextraction (SPME) fiber. The copper rod was mounted on a commercial SPME plunger and exposed to the cold surface of the TEC, which was enclosed in a small aluminum box. A heat sink and a fan were used to dissipate the generated heat at the hot side of the TEC. By applying an appropriate dc voltage to the TEC, the upper part of the copper rod, which was in contact to the cold side of the TEC, was cooled and the hollow fiber reached a lower temperature through heat transfer. A thermocouple was embedded in the cold side of the TEC for indirect measurement of the fiber temperature. The device was applied in quantitative analysis of off-flavors in a rice sample. Hexanal, nonanal, and undecanal were chosen as three off-flavors in rice. They were identified according to their retention times and analyzed by GC-flame ionization detection instrument. Headspace extraction conditions (i.e., temperature and time) were optimized. Standard addition calibration graphs were obtained at the optimized conditions and the concentrations of the three analytes were calculated. The concentration of hexanal was also measured using a conventional solvent extraction method (697+/-143ng/g) which was comparable to that obtained from the cold fiber SPME method (644+/-8). Moreover, the cold fiber SPME resulted in better reproducibility and shorter analysis time. Cold fiber SPME with TEC device can also be used as a portable device for field sampling.


A single lysyl residue defines the binding specificity of a human odorant-binding protein for aldehydes

Lionel Tcatchoff, Claude Nespoulous, Jean-Claude Pernollet, Loïc Briand
PMID: 16546182   DOI: 10.1016/j.febslet.2006.03.017

Abstract

Odorant-binding proteins (OBPs) are small abundant soluble proteins belonging to the lipocalin superfamily, which are thought to carry hydrophobic odorants through aqueous mucus towards olfactory receptors. Human variant hOBP-2A has been demonstrated to bind numerous odorants of different chemical classes with a higher affinity for aldehydes and fatty acids. Three lysyl residues of the binding pocket (Lys62, Lys82 and Lys112) have been suggested as candidates for playing such a role. Here, using site-directed mutagenesis and fluorescent probe displacements, we show that Lys112 is the major determinant for governing hOBP-2A specificity towards aldehydes and small carboxylic acids.


Dual capacity of a human olfactory receptor

Marc Spehr, Katlen Schwane, Stefan Heilmann, Günter Gisselmann, Thomas Hummel, Hanns Hatt
PMID: 15458659   DOI: 10.1016/j.cub.2004.09.034

Abstract




Crystal structures of bovine odorant-binding protein in complex with odorant molecules

Florence Vincent, Roberto Ramoni, Silvia Spinelli, Stefano Grolli, Mariella Tegoni, Christian Cambillau
PMID: 15373829   DOI: 10.1111/j.1432-1033.2004.04315.x

Abstract

The structure of bovine odorant-binding protein (bOBP) revealed a striking feature of a dimer formed by domain swapping [Tegoni, M., Ramoni, R., Bignetti, E., Spinelli, S. & Cambillau, C. (1996) Nat. Struct. Biol.3, 863-867; Bianchet, M.A., Bains, G., Pelosi, P., Pevsner, J., Snyder, S.H., Monaco, H.L. & Amzel, L.M. (1996) Nat. Struct. Biol.3, 934-939] and the presence of a naturally occuring ligand [Ramoni, R., Vincent, F., Grolli, S., Conti, V., Malosse, C., Boyer, F.D., Nagnan-Le Meillour, P., Spinelli, S., Cambillau, C. & Tegoni, M. (2001) J. Biol. Chem.276, 7150-7155]. These features led us to investigate the binding of odorant molecules with bOBP in solution and in the crystal. The behavior of odorant molecules in bOBP resembles that observed with porcine OBP (pOBP), although the latter is monomeric and devoid of ligand when purified. The odorant molecules presented K(d) values with bOBP in the micromolar range. Most of the X-ray structures revealed that odorant molecules interact with a common set of residues forming the cavity wall and do not exhibit specific interactions. Depending on the ligand and on the monomer (A or B), a single residue--Phe89--presents alternate conformations and might control cross-talking between the subunits. Crystal data on both pOBP and bOBP, in contrast with binding and spectroscopic studies on rat OBP in solution, reveal an absence of significant conformational changes involving protein loops or backbone. Thus, the role of OBP in signal triggering remains unresolved.


Modulation of the combinatorial code of odorant receptor response patterns in odorant mixtures

Claire A de March, William B Titlow, Tomoko Sengoku, Patrick Breheny, Hiroaki Matsunami, Timothy S McClintock
PMID: 32061665   DOI: 10.1016/j.mcn.2020.103469

Abstract

The perception of odors relies on combinatorial codes consisting of odorant receptor (OR) response patterns to encode odor identity. Modulation of these patterns by odorant interactions at ORs potentially explains several olfactory phenomena: mixture suppression, unpredictable sensory outcomes, and the perception of odorant mixtures as unique objects. We determined OR response patterns to 4 odorants and 3 binary mixtures in vivo in mice, identifying 30 responsive ORs. These patterns typically had a few strongly responsive ORs and a greater number of weakly responsive ORs. ORs responsive to an odorant were often unrelated sequences distributed across several OR subfamilies. Mixture responses predicted pharmacological interactions between odorants, which were tested in vitro by heterologous expression of ORs in cultured cells, providing independent evidence confirming odorant agonists for 13 ORs and identifying both suppressive and additive effects. This included 11 instances of antagonism of ORs by an odorant, 1 instance of additive responses to a binary mixture, 1 instance of suppression of a strong agonist by a weak agonist, and the discovery of an inverse agonist for an OR. Interactions between odorants at ORs are common even when the odorants are not known to interact perceptually in humans, and in some cases interactions at mouse ORs correlate with the ability of humans to perceive an odorant in a mixture.


Olfaction: attracting both sperm and the nose

Leslie B Vosshall
PMID: 15530382   DOI: 10.1016/j.cub.2004.10.013

Abstract

Odorant receptor genes are expressed not only in the nose but also in testes, where they have been hypothesized to play a role in sperm chemotaxis. New data demonstrate that human odorant receptor hOR 17-4 may play similar roles in both tissues, lending support to the idea that chemical attraction is important for reproduction.


The CatSper channel: a polymodal chemosensor in human sperm

Christoph Brenker, Normann Goodwin, Ingo Weyand, Nachiket D Kashikar, Masahiro Naruse, Miriam Krähling, Astrid Müller, U Benjamin Kaupp, Timo Strünker
PMID: 22354039   DOI: 10.1038/emboj.2012.30

Abstract

The sperm-specific CatSper channel controls the intracellular Ca(2+) concentration ([Ca(2+)](i)) and, thereby, the swimming behaviour of sperm. In humans, CatSper is directly activated by progesterone and prostaglandins-female factors that stimulate Ca(2+) influx. Other factors including neurotransmitters, chemokines, and odorants also affect sperm function by changing [Ca(2+)](i). Several ligands, notably odorants, have been proposed to control Ca(2+) entry and motility via G protein-coupled receptors (GPCRs) and cAMP-signalling pathways. Here, we show that odorants directly activate CatSper without involving GPCRs and cAMP. Moreover, membrane-permeable analogues of cyclic nucleotides that have been frequently used to study cAMP-mediated Ca(2+) signalling also activate CatSper directly via an extracellular site. Thus, CatSper or associated protein(s) harbour promiscuous binding sites that can host various ligands. These results contest current concepts of Ca(2+) signalling by GPCR and cAMP in mammalian sperm: ligands thought to activate metabotropic pathways, in fact, act via a common ionotropic mechanism. We propose that the CatSper channel complex serves as a polymodal sensor for multiple chemical cues that assist sperm during their voyage across the female genital tract.


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